5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide

Casein Kinase CNS Disorders Kinase Inhibitor

5H,6H,7H-Cyclopenta[b]pyridine-3-sulfonamide (CAS 1461707-70-9) is a heterocyclic building block characterized by a partially saturated cyclopenta[b]pyridine core bearing a primary sulfonamide moiety at the 3-position of the pyridine ring. This molecular architecture positions the compound within the broader class of pyridine-fused sulfonamides, which have been explored as intermediates for kinase inhibitor scaffolds and other medicinal chemistry applications.

Molecular Formula C8H10N2O2S
Molecular Weight 198.24 g/mol
CAS No. 1461707-70-9
Cat. No. B1448390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide
CAS1461707-70-9
Molecular FormulaC8H10N2O2S
Molecular Weight198.24 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)N=CC(=C2)S(=O)(=O)N
InChIInChI=1S/C8H10N2O2S/c9-13(11,12)7-4-6-2-1-3-8(6)10-5-7/h4-5H,1-3H2,(H2,9,11,12)
InChIKeyVMERNRWNRUJMNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 5H,6H,7H-Cyclopenta[b]pyridine-3-sulfonamide (CAS 1461707-70-9) – Technical Specifications and Sourcing Baseline


5H,6H,7H-Cyclopenta[b]pyridine-3-sulfonamide (CAS 1461707-70-9) is a heterocyclic building block characterized by a partially saturated cyclopenta[b]pyridine core bearing a primary sulfonamide moiety at the 3-position of the pyridine ring . This molecular architecture positions the compound within the broader class of pyridine-fused sulfonamides, which have been explored as intermediates for kinase inhibitor scaffolds and other medicinal chemistry applications .

5H,6H,7H-Cyclopenta[b]pyridine-3-sulfonamide: Why Generic Pyridine Sulfonamide Substitution Is Not Advisable


Generic substitution with simpler pyridine sulfonamides (e.g., pyridine-3-sulfonamide) or other fused bicyclic sulfonamides is not appropriate for structure-activity relationship (SAR)-critical applications, as the precise position of the sulfonamide group (C3 of the pyridine ring) and the unique 5,6,7-trihydrocyclopenta fusion directly influence key parameters including molecular topology, hydrogen-bonding vector orientation, and physicochemical properties such as lipophilicity and aqueous solubility .

Quantitative Differentiation Evidence for 5H,6H,7H-Cyclopenta[b]pyridine-3-sulfonamide in Scientific Selection


Casein Kinase Iδ/ε Inhibitor Scaffold: Precedented Utility of the Cyclopenta[b]pyridine Core

The cyclopenta[b]pyridine core has been explicitly claimed by Pfizer as a privileged scaffold in a patent family covering fused pyridine compounds with casein kinase Iδ (CK1δ) and CK1ε (CK1ε) inhibitory activity .

Casein Kinase CNS Disorders Kinase Inhibitor Medicinal Chemistry

Pyridyl Sulfonamide SAR in Chagas Disease: Quantitative Potency and Selectivity Benchmarks

In a library of 17 pyridyl sulfonamide derivatives evaluated against Trypanosoma cruzi, analogues 4 and 15 achieved intracellular amastigote EC50 values of 5.4 µM and 8.6 µM, respectively, with corresponding selectivity indices (SI) >36 and >23 in murine L929 fibroblast cytotoxicity assays .

Chagas Disease Trypanosoma cruzi Pyridyl Sulfonamide SAR

VEGFR-2 Inhibition by Pyridine-Sulfonamide Hybrids: Comparative IC50 vs. Sorafenib

The pyridine-sulfonamide hybrid compound VIIb demonstrated potent inhibition of VEGFR-2 with an IC50 of 3.6 µM, outperforming the clinically approved VEGFR-2 inhibitor sorafenib (IC50 = 4.8 µM) in the same enzymatic assay .

VEGFR-2 Anticancer Pyridine-Sulfonamide Sorafenib

Defined Application Scenarios for 5H,6H,7H-Cyclopenta[b]pyridine-3-sulfonamide in Research and Industrial Settings


Synthesis of Patent-Disclosed Kinase Inhibitor Libraries for CNS Target Exploration

The compound serves as a direct building block for constructing focused libraries targeting casein kinase Iδ/ε, as explicitly disclosed in Pfizer's patent family on fused pyridine CK1 inhibitors .

Medicinal Chemistry Optimization of Pyridyl Sulfonamide Leads Against Neglected Tropical Diseases

Researchers can utilize 5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide to synthesize novel analogues for SAR studies targeting Trypanosoma cruzi, leveraging established potency and selectivity benchmarks (EC50 = 5.4–8.6 µM; SI >23–36) from prior pyridyl sulfonamide campaigns .

VEGFR-2 Inhibitor Discovery Programs Requiring ATP-Competitive Sulfonamide Scaffolds

The compound is applicable as a core scaffold for developing ATP-competitive VEGFR-2 inhibitors, with precedent data showing that structurally related pyridine-sulfonamide hybrids can achieve IC50 values of 3.6 µM against VEGFR-2, surpassing sorafenib in the same assay .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.